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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B1351063

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-
Trifluoroethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of the physicochemical properties of
2-(2,2,2-Trifluoroethoxy)aniline (CAS No. 57946-60-8), a fluorinated aromatic amine of
significant interest in pharmaceutical and materials science research. The strategic
incorporation of a trifluoroethoxy group onto the aniline scaffold imparts a unique combination
of properties, including enhanced lipophilicity, metabolic stability, and modified basicity, making
it a valuable building block for drug discovery and advanced material synthesis. This document
synthesizes key data, presents detailed experimental protocols for property characterization,
and discusses the implications of these properties for research and development professionals.

The Strategic Importance of 2-(2,2,2-
Trifluoroethoxy)aniline

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into
organic molecules is a well-established strategy for modulating physicochemical and biological
properties.[1] The trifluoroethoxy group (-OCH2CFs) is particularly advantageous; it acts as a
potent electron-withdrawing group, which can increase the metabolic stability of a molecule by
making adjacent positions less susceptible to enzymatic oxidation.[2] Furthermore, its lipophilic
nature can enhance a compound's ability to cross biological membranes, a critical factor for
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bioavailability in drug candidates.[2] 2-(2,2,2-Trifluoroethoxy)aniline serves as a key
intermediate, leveraging these benefits for the synthesis of novel pharmaceuticals, particularly
kinase inhibitors and anti-hyperlipidemic agents, as well as high-performance polymers and
coatings requiring enhanced thermal and chemical stability.[3][4] This guide serves as a
foundational resource for scientists looking to exploit the unique characteristics of this versatile
compound.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of any scientific
investigation. 2-(2,2,2-Trifluoroethoxy)aniline is an aromatic compound characterized by an
aniline core substituted at the ortho position with a 2,2,2-trifluoroethoxy group.

Caption: Chemical structure of 2-(2,2,2-Trifluoroethoxy)aniline.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 57946-60-8 [B1[41[5][6]
Molecular Formula CsHsF3sNO [311415][6]
Molecular Weight 191.15 g/mol [31[5][6]
IUPAC Name 2-(2,2,2-trifluoroethoxy)aniline [6]

y =~ I II I I / \OYSA'N l

| SMILES | C1=CC=C(C(=C1)N)OCC(F)(F)F |[6] |

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physicochemical properties. These
parameters govern its reactivity, solubility, and suitability for various applications.

Table 2: Summary of Physicochemical Properties
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Property Value Source(s)

White to light yellow
Appearance ) [3]
crystalline powder

Melting Point 49 -53°C [31[4]
Boiling Point 214.9 °C (at 760 mmHg) [4107]
Density 1.286 g/cm? [41[7]
Flash Point 83.8 °C [41[7]
LogP (Octanol-Water) 2.79 [41[7]
pKa (Predicted) ~3.1 [8] (inferred)

| Refractive Index | 1.48 |[7] |

Thermal Properties and Physical State

2-(2,2,2-Trifluoroethoxy)aniline is a crystalline solid at room temperature, with a melting point
range of 49-53 °C.[3][4] This relatively low melting point and moderate boiling point of 214.9 °C
make it amenable to standard synthetic chemistry techniques, including purification by
distillation under reduced pressure or recrystallization.

Lipophilicity and Solubility

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. With a LogP
value of approximately 2.79, this compound is significantly lipophilic, indicating preferential
partitioning into non-polar environments over aqueous ones.[4][7] This property is largely driven
by the trifluoroethoxy group, which is known to increase lipophilicity.[2] This enhanced
lipophilicity is a key attribute in drug design, as it can facilitate passage through cellular
membranes. While quantitative solubility data is not readily available, the trifluoroethoxy group
is noted to generally enhance solubility in various chemical environments.[3] It is expected to
be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

lonization Constant (pKa)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chemimpex.com/products/46029
https://www.chemimpex.com/products/46029
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB51492623.aspx
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.benchchem.com/product/b1351063?utm_src=pdf-body
https://www.chemimpex.com/products/46029
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.lookchem.com/ProductWholeProperty_LCPL567247.htm
https://www.echemi.com/produce/pr2407106070-2-2-2-2-trifluoroethoxyaniline.html
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-trifluoromethoxy-anilines-in-modern-drug-discovery-zu
https://www.chemimpex.com/products/46029
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The pKa of the conjugate acid of the aniline amine group is a determinant of its behavior in
physiological and reaction media. While an experimental pKa for this specific molecule is not
published, a predicted pKa for the structurally similar 5-chloro-2-(2,2,2-trifluoroethoxy)aniline
is 3.09.[8] The electron-withdrawing nature of the ortho-trifluoroethoxy group significantly
reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to
unsubstituted aniline (pKa of conjugate acid = 4.6).[9] This lower basicity means that at
physiological pH (= 7.4), the compound will exist predominantly in its neutral, unprotonated
form, which favors membrane permeability.

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and quality control.

» Nuclear Magnetic Resonance (NMR): *H NMR is expected to show distinct signals for the
aromatic protons, the amine (-NHz) protons, and the methylene (-CHz) protons of the ethoxy
group. The methylene protons will appear as a quartet due to coupling with the three
adjacent fluorine atoms. °F NMR will show a triplet corresponding to the -CFs group,
coupled to the two methylene protons. *3C NMR will provide signals for each unique carbon
atom in the molecule.[10]

« Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations
for the primary amine (typically two bands around 3300-3500 cm~?), C-H stretching for the
aromatic ring (around 3000-3100 cm™—1), C-O-C stretching for the ether linkage (around 1200-
1280 cm™1), and strong C-F stretching bands (around 1100-1300 cm~12).[10]

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of 191.15.[11] High-resolution mass spectrometry can
be used to confirm the elemental composition.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are critical.
The following section outlines methodologies for characterizing the key physicochemical
properties of 2-(2,2,2-Trifluoroethoxy)aniline.
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Caption: A generalized workflow for the physicochemical characterization of a research
compound.

Protocol: Melting Point by Differential Scanning
Calorimetry (DSC)
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o Rationale: DSC provides a highly accurate and reproducible melting point, which is a key
indicator of purity.

o Methodology:
o Calibrate the DSC instrument using an indium standard.

o Accurately weigh 1-3 mg of 2-(2,2,2-Trifluoroethoxy)aniline into a hermetically sealed
aluminum pan.

o Place the sample pan and an empty reference pan into the DSC cell.
o Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

o Record the heat flow as a function of temperature. The melting point is determined as the
onset temperature of the melting endotherm.

o Perform the measurement in triplicate to ensure reproducibility.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)

o Rationale: The shake-flask method is the gold-standard for determining thermodynamic
solubility, providing a fundamental parameter for drug development.

o Methodology:

o Add an excess amount of the compound to a known volume of phosphate-buffered saline
(PBS, pH 7.4) in a glass vial.

o Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure
equilibrium is reached. The extended time is crucial to allow the solid state to equilibrate
with the solution.

o After equilibration, centrifuge the sample to pellet the undissolved solid.

o Carefully remove an aliquot of the clear supernatant.
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o Quantify the concentration of the dissolved compound using a validated analytical method,
such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a
standard curve.

o The resulting concentration is the thermodynamic solubility.

Protocol: Lipophilicity (Log P) Determination by HPLC

o Rationale: This method provides a rapid and reliable determination of LogP based on the
compound's retention time on a reverse-phase column, correlating it with known standards.

o Methodology:

o Prepare a series of standards with known LogP values that bracket the expected LogP of
the analyte.

o Use a reverse-phase HPLC system with a C18 column.
o The mobile phase is typically a gradient of methanol or acetonitrile and water.
o Inject the standards and the test compound, and record their retention times (t_R).

o Calculate the capacity factor (k) for each compound: k=(t R-t 0)/t 0, wheret O is the
column dead time.

o Plot log(k) versus the known LogP values for the standards to generate a calibration
curve.

o Determine the LogP of 2-(2,2,2-Trifluoroethoxy)aniline by interpolating its log(k) value
onto the calibration curve.

Implications for Drug Development and Materials
Science

The specific combination of physicochemical properties defines the utility of 2-(2,2,2-
Trifluoroethoxy)aniline.
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2-(2,2,2-Trifluoroethoxy)aniline
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Caption: Relationship between molecular structure, properties, and applications.

o For Drug Development: The high lipophilicity and low basicity are a favorable combination.
The compound will likely exist in its neutral form in the body, allowing it to readily cross lipid
membranes to reach its target. The trifluoroethoxy group helps protect the molecule from
metabolic degradation, potentially leading to a longer in-vivo half-life and improved
pharmacokinetic profile.[2][3]

o For Materials Science: The presence of the stable C-F bonds and the aromatic ring
contributes to thermal and chemical resistance. This makes the compound a valuable
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monomer or additive for creating specialty polymers and coatings that can withstand harsh
environments.[3]

Conclusion

2-(2,2,2-Trifluoroethoxy)aniline is a strategically designed chemical intermediate with a
distinct and advantageous set of physicochemical properties. Its notable lipophilicity, reduced
basicity, and inherent stability, all driven by the key trifluoroethoxy substituent, make it an
exceptionally valuable tool for researchers in drug discovery and materials science.
Understanding these core properties, through the data and protocols presented in this guide, is
essential for its effective application in creating next-generation pharmaceuticals and high-
performance materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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